molecular formula C19H21NO5 B8820228 10alpha-Hydroxynaloxone CAS No. 2139253-68-0

10alpha-Hydroxynaloxone

Cat. No.: B8820228
CAS No.: 2139253-68-0
M. Wt: 343.4 g/mol
InChI Key: INQPEYLRYLSPCY-YCVVXREPSA-N
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Description

10alpha-Hydroxynaloxone is a hydroxylated analog of naloxone, an opioid antagonist used primarily to counteract the effects of opioid overdose. This compound is characterized by the presence of a hydroxyl group at the 10alpha position of the morphinan backbone. It is known for its role in the study of opioid receptor interactions and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10alpha-Hydroxynaloxone typically involves the hydroxylation of naloxone. One common method includes the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the 10alpha position. The reaction is usually carried out in an organic solvent like dichloromethane or methanol, and the temperature is maintained at a low level to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

10alpha-Hydroxynaloxone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10alpha-Hydroxynaloxone has several scientific research applications:

Mechanism of Action

10alpha-Hydroxynaloxone exerts its effects by competitively inhibiting the binding of opioid agonists to the μ-opioid receptor. This inhibition prevents the activation of the receptor, thereby blocking the effects of opioids such as respiratory depression and euphoria. The compound’s high affinity for the μ-opioid receptor makes it effective in reversing opioid overdose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10alpha-Hydroxynaloxone is unique due to the presence of the hydroxyl group at the 10alpha position, which enhances its binding affinity and specificity for the μ-opioid receptor. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

2139253-68-0

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H21NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,14,16-17,21,23-24H,1,5-9H2/t14-,16+,17-,18-,19+/m0/s1

InChI Key

INQPEYLRYLSPCY-YCVVXREPSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

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